molecular formula C8H8ClN3 B1474825 1-(Azidomethyl)-2-chloro-4-methylbenzene CAS No. 1702608-24-9

1-(Azidomethyl)-2-chloro-4-methylbenzene

Cat. No.: B1474825
CAS No.: 1702608-24-9
M. Wt: 181.62 g/mol
InChI Key: GCRCPGXDFJIHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azidomethyl)-2-chloro-4-methylbenzene is a useful research compound. Its molecular formula is C8H8ClN3 and its molecular weight is 181.62 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Triazole Derivatives

1-(Azidomethyl)-2-chloro-4-methylbenzene is utilized in the synthesis of 1,2,3-triazole derivatives. These derivatives have shown potential inhibitory activity against the acidic corrosion of steels, indicating their usefulness in materials science and engineering to enhance the durability and lifespan of steel structures. The process involves click chemistry, highlighting the compound's role in creating new materials with desirable properties (Negrón-Silva et al., 2013).

Chemical Synthesis and Biological Activity

The compound is also a precursor in the synthesis of complex molecules with biological activity. For example, Schiff base ligands containing azo groups have been prepared using derivatives of this compound. These ligands and their copper(II) and cobalt(II) complexes were explored for their spectroscopic, thermal, magnetic properties, and biological activities, suggesting applications in medicinal chemistry and materials science (Ahmadi & Amani, 2012).

Energetic Materials Development

Furthermore, azidonation derivatives of 1,1’,4,4’-tetramethyl-2-tetrazene, synthesized from azido derivatives similar to this compound, have been explored as nitrogen-rich compounds for potential applications in propellants and explosives. These studies provide insights into the synthesis and characterization of energetic materials that could replace conventional hazardous chemicals with safer, more efficient alternatives (Gilloux et al., 2014).

Corrosion Inhibition

The synthesis of new eugenol derivatives bearing 1,2,3-triazole moiety from azides, including those derived from this compound, has been reported. These compounds have been evaluated as good acidic corrosion inhibitors for iron, indicating their potential in protecting metal surfaces from corrosion, which is crucial in various industrial applications (Taia et al., 2021).

Properties

IUPAC Name

1-(azidomethyl)-2-chloro-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-6-2-3-7(5-11-12-10)8(9)4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRCPGXDFJIHDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN=[N+]=[N-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.